Methyl 5-(dimethylcarbamoyl)-2-[(diphenylacetyl)amino]-4-methylthiophene-3-carboxylate
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Overview
Description
METHYL 5-(DIMETHYLCARBAMOYL)-2-(2,2-DIPHENYLACETAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene compounds are known for their aromatic properties and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound, in particular, features a unique combination of functional groups that may impart specific chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-(DIMETHYLCARBAMOYL)-2-(2,2-DIPHENYLACETAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiophene Ring: Starting with a suitable precursor, the thiophene ring can be constructed through cyclization reactions.
Introduction of Functional Groups: The dimethylcarbamoyl, diphenylacetamido, and methyl ester groups are introduced through various substitution and addition reactions.
Final Coupling: The final product is obtained by coupling the intermediate compounds under specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
METHYL 5-(DIMETHYLCARBAMOYL)-2-(2,2-DIPHENYLACETAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring and other functional groups may be susceptible to oxidation under specific conditions.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiophene ring and other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and functional groups.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of METHYL 5-(DIMETHYLCARBAMOYL)-2-(2,2-DIPHENYLACETAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
METHYL 5-(DIMETHYLCARBAMOYL)-2-(2,2-DIPHENYLACETAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE: can be compared with other thiophene derivatives that possess similar functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may impart distinct chemical and biological properties. Compared to other thiophene derivatives, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H24N2O4S |
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Molecular Weight |
436.5 g/mol |
IUPAC Name |
methyl 5-(dimethylcarbamoyl)-2-[(2,2-diphenylacetyl)amino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C24H24N2O4S/c1-15-18(24(29)30-4)22(31-20(15)23(28)26(2)3)25-21(27)19(16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-14,19H,1-4H3,(H,25,27) |
InChI Key |
AVAKSYYHDULSCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N(C)C |
Origin of Product |
United States |
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